molecular formula C5H7F2N3 B1453619 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole CAS No. 1247413-25-7

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Cat. No. B1453619
CAS RN: 1247413-25-7
M. Wt: 147.13 g/mol
InChI Key: KDZKTFWNROPHKX-UHFFFAOYSA-N
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Description

The compound “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The “5-(difluoromethyl)” and “3-ethyl” indicate the substituents on the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered ring containing three nitrogen atoms, with a difluoromethyl group attached to one carbon and an ethyl group attached to another .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Photocatalytic Difluoromethylation

The introduction of difluoromethyl groups into organic compounds can significantly alter their physical properties, such as solubility, metabolic stability, and lipophilicity. These properties are crucial in pharmaceuticals, agrochemicals, and materials science. Photocatalytic difluoromethylation reactions, particularly those involving visible light, allow for the late-stage modification of (hetero)aromatic and aliphatic substrates under mild and environmentally friendly conditions .

Medicinal Chemistry

In medicinal chemistry, the difluoromethyl group is of particular interest because the CF2H moiety is isosteric and isopolar to the –OH and –SH groups. This means it can act as a lipophilic hydrogen bond donor while leveraging the electronegativity of fluorine atoms. This property is beneficial for emulating oxygen or sulfur lone electron pairs, making the methane proton acidic and a competent hydrogen bond donor .

Late-stage Functionalization

Late-stage functionalization using difluoromethylation is a powerful tool for modifying complex molecules, including pharmaceuticals. This process can introduce difluoromethyl groups at the final stages of synthesis, allowing for the fine-tuning of a molecule’s physical and chemical properties without the need for redesigning the entire synthetic route .

Process Chemistry

The advancements in difluoromethylation reagents and methods have streamlined the synthesis of molecules with pharmaceutical relevance. This has generated significant interest in process chemistry, where the efficient and scalable production of such compounds is essential. The ability to selectively introduce difluoromethyl groups has improved the synthesis of complex molecules for large-scale production .

Protein Modification

An exciting application of difluoromethylation is the site-selective installation of CF2H groups onto large biomolecules, such as proteins. This precise modification can alter the protein’s function or stability, opening up new avenues for targeted therapy and drug development .

HDAC6 Inhibition

Difluoromethyl-1,3,4-oxadiazole derivatives have shown remarkable selectivity and potency as inhibitors of histone deacetylase 6 (HDAC6), which is increasingly recognized for its potential in targeted disease therapy. The structural nuances of HDAC6 inhibition by these compounds offer insights into the development of non-hydroxamic inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some triazole derivatives have been studied for their antifungal and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research of such compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their reactivity and interactions with other compounds .

properties

IUPAC Name

3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKTFWNROPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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